physicochemical properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine
physicochemical properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine
An In-Depth Technical Guide to the Physicochemical Properties of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine
Introduction: Unveiling the Profile of a Versatile Diamine
N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a heterocyclic compound featuring a furan ring, a tertiary amine, and a primary amine, all linked by an ethylenediamine backbone. This unique combination of functional groups imparts a specific set of physicochemical properties that are critical to its potential applications in fields ranging from medicinal chemistry to materials science. The furan moiety, a common scaffold in pharmacologically active compounds, offers distinct electronic and steric properties, while the diamine chain provides sites for hydrogen bonding and acid-base interactions.[1]
Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise. For drug development professionals, properties like solubility, lipophilicity (LogP), and ionization constant (pKa) are paramount as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For materials scientists, stability and reactivity are key determinants of a compound's suitability as a monomer or building block.
This guide provides a comprehensive analysis of the core . It is designed for researchers and scientists, offering not just data, but also the causality behind experimental choices and detailed, field-proven protocols for empirical determination.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. These data serve as the bedrock for all subsequent experimental design and interpretation.
Chemical Structure:
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source/Method |
| IUPAC Name | N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine | IUPAC Nomenclature |
| CAS Number | 741290-33-5 | |
| Molecular Formula | C₉H₁₆N₂O | Calculated |
| Molecular Weight | 168.24 g/mol | Calculated |
| Appearance | Not specified (likely a liquid at STP) | Inferred from similar structures |
Section 2: Ionization Behavior (pKa) - The Key to pH-Dependent Activity
The presence of two amine groups—one primary and one tertiary—makes N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine a basic compound capable of accepting protons. The acid dissociation constant (pKa) of its conjugate acid dictates the extent of ionization at a given pH. This is a critical parameter, as the charge state of a molecule profoundly affects its solubility, membrane permeability, and interaction with biological targets.
The two nitrogen atoms will have distinct pKa values. The primary amine is expected to be more basic (higher pKa) than the tertiary amine due to steric hindrance and electronic effects from the adjacent furan-methyl group.
Expert Insight: Why Potentiometric Titration is the Gold Standard
While other methods like UV-Vis or NMR spectroscopy can be used, potentiometric titration remains the most direct and accurate method for pKa determination.[2][3] It relies on a fundamental acid-base reaction, monitoring the change in pH of a solution as a titrant of known concentration is added. This provides a direct measure of the compound's buffering capacity and reveals the precise pH at which 50% of the amine groups are protonated—the definition of pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a robust method for determining the pKa values of the subject diamine.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine and dissolve it in 50 mL of 0.01 M KCl solution (to maintain constant ionic strength).
-
Titration Setup: Place the solution in a temperature-controlled beaker (25°C) with a magnetic stirrer. Calibrate a high-precision pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate both amine groups. The starting pH should be below 2.
-
Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of standardized 0.1 M NaOH.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is above 11 to ensure both deprotonation events are captured.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the tertiary amine (less basic), and the second for the primary amine (more basic).
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Section 3: Solubility Profile - "Like Dissolves Like"
Solubility is a cornerstone property influencing everything from reaction conditions to bioavailability. The structure of N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine suggests a mixed solubility profile. The polar amine groups can form hydrogen bonds with water, imparting aqueous solubility, particularly at acidic pH where the amines are protonated to form more soluble amine salts.[4] Conversely, the furan ring and alkyl groups provide lipophilic character, suggesting solubility in organic solvents.
Expert Insight: A Systematic Approach to Solubility
A qualitative, systematic approach is the most efficient way to initially profile a compound's solubility.[5] By testing solubility in a sequence of solvents (water, acid, base), one can quickly classify the compound based on its functional groups. This method is self-validating; for an amine, solubility in dilute acid is a strong confirmatory indicator of its basic nature.[6][7]
Experimental Protocol: Qualitative Solubility Classification
Methodology:
-
Water Solubility: To ~20 mg of the compound in a test tube, add 1 mL of deionized water. Agitate vigorously. Observe if the compound dissolves completely.
-
Acid Solubility (Confirmatory for Amines): If insoluble in water, add 1 mL of 5% HCl (aq) to a fresh sample. Agitation should lead to the formation of the hydrochloride salt. Observe for dissolution.[5]
-
Base Solubility: To a fresh sample, add 1 mL of 5% NaOH (aq). As an amine, the compound is expected to be insoluble.
-
Organic Solvent Solubility: Test solubility in common organic solvents like methanol, dichloromethane, and ethyl acetate using the same procedure as in Step 1.
Workflow for Solubility Testing
Caption: Decision workflow for qualitative solubility classification.
Section 4: Lipophilicity (LogP/LogD) - Balancing Water and Fat Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's ability to cross cell membranes. It is quantified as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds. For an amine, LogD at physiological pH (7.4) is often more relevant than LogP.
Expert Insight: The Shake-Flask Method - A Foundational Technique
The shake-flask method is the "gold standard" for LogP/LogD determination due to its directness and conceptual simplicity.[8] The method involves partitioning a compound between n-octanol (simulating a lipid bilayer) and water, then measuring the concentration in each phase. While newer methods like HPLC exist, the shake-flask technique remains the benchmark for accuracy when performed correctly.[9]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
Methodology:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Allow the phases to separate completely overnight. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL).
-
Equilibration: Cap the vial and shake or rotate it gently for 1-2 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]ₒ) and PBS ([C]ₐ) layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀([C]ₒ / [C]ₐ).
Workflow for LogD Determination
Caption: Experimental workflow for shake-flask LogD determination.
Section 5: Chemical Stability Considerations
The stability of a compound under various conditions is crucial for its synthesis, storage, and application. The furan ring in N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine is a key structural feature that requires careful consideration. Furans are known to be susceptible to degradation, particularly under acidic conditions, which can catalyze ring-opening reactions and subsequent polymerization.[10][11]
Key Stability Factors:
-
pH: Strong acidic conditions should be avoided during handling and storage to prevent degradation of the furan moiety.
-
Solvents: Polar aprotic solvents may offer a more stabilizing environment compared to protic solvents under certain conditions.[10][11]
-
Oxidants: The electron-rich furan ring can be susceptible to oxidation.
-
Temperature: As with most organic compounds, elevated temperatures can accelerate degradation pathways.[12]
Systematic stability studies, often involving techniques like GC-MS and NMR, are essential to identify degradation products and establish optimal conditions for storage and use.[10][11]
Section 6: Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm).- Methylene Protons (-CH₂-N): Multiple signals in the ~2.5-3.8 ppm range.- N-Methyl Protons (-N-CH₃): A singlet around ~2.2-2.5 ppm.- Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable. |
| ¹³C NMR | - Furan Carbons: Signals in the ~105-155 ppm range.- Aliphatic Carbons: Signals in the ~35-60 ppm range. |
| FT-IR | - N-H Stretch: A broad band around 3300-3400 cm⁻¹ (primary amine).- C-H Stretch: Aliphatic and aromatic signals around 2800-3100 cm⁻¹.- C-N Stretch: Signals in the 1000-1250 cm⁻¹ region.- C-O-C Stretch (Furan): Strong absorption around 1010-1080 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 168.- Key Fragments: Expect a prominent fragment from alpha-cleavage at m/z = 81 (furfuryl cation) and other fragments corresponding to the loss of parts of the ethylenediamine chain. |
Conclusion
N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine possesses a multifaceted physicochemical profile defined by its constituent functional groups. It is a diamine with two distinct basic centers, exhibiting pH-dependent aqueous solubility and a lipophilic character influenced by its furan and alkyl components. The inherent instability of the furan ring under acidic conditions is a critical consideration for its handling and application. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to empirically determine and understand these properties, enabling the effective and informed use of this versatile chemical in scientific discovery and development.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.
- McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library.
- Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. (2015).
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2025).
- LogD/LogP Background. Enamine.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (2023). MDPI.
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics. PMC.
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- General scheme of the study of furan stability.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- N1-(Furan-2-ylmethyl)-N1-methylethane-1,2-diamine. Crysdot.
- Test for Amino Groups. (2019). BYJU'S.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- EXPERIMENT 1 DETERMIN
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Furan Derivatives: Preparation & Hydrogen
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